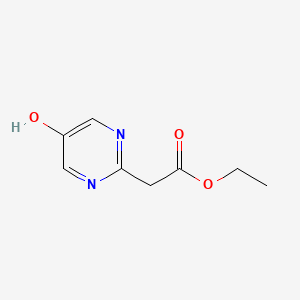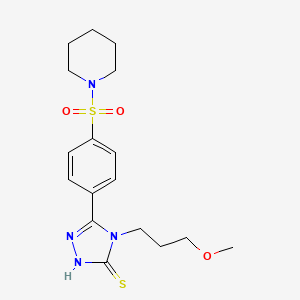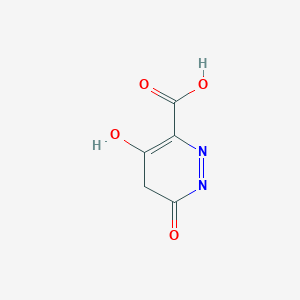![molecular formula C10H12ClNO4 B11762878 (R)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride](/img/structure/B11762878.png)
(R)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride is a chemical compound with the molecular formula C10H12ClNO4 It is a derivative of propanoic acid and contains a benzo[d][1,3]dioxole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride typically involves several steps. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the benzo[d][1,3]dioxole moiety.
Amination: The benzo[d][1,3]dioxole derivative undergoes amination to introduce the amino group.
Coupling Reaction: The aminated benzo[d][1,3]dioxole is then coupled with a propanoic acid derivative under specific conditions to form the desired product.
Common reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and solvents such as toluene and dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halides and alkylating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can produce a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
®-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a reagent in various industrial processes
Wirkmechanismus
The mechanism of action of ®-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride
- 1-(benzo[d][1,3]dioxol-5-yl)methyl-2-(benzo[d][1,3]dioxol-6-yl)methyl diselane
Uniqueness
®-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzo[d][1,3]dioxole moiety and amino group make it a versatile compound for various applications, setting it apart from other similar compounds .
Eigenschaften
Molekularformel |
C10H12ClNO4 |
|---|---|
Molekulargewicht |
245.66 g/mol |
IUPAC-Name |
(2R)-2-amino-3-(1,3-benzodioxol-5-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H11NO4.ClH/c11-7(10(12)13)3-6-1-2-8-9(4-6)15-5-14-8;/h1-2,4,7H,3,5,11H2,(H,12,13);1H/t7-;/m1./s1 |
InChI-Schlüssel |
FECWNUOCBBWMGV-OGFXRTJISA-N |
Isomerische SMILES |
C1OC2=C(O1)C=C(C=C2)C[C@H](C(=O)O)N.Cl |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)CC(C(=O)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Oxaspiro[2.5]octan-6-one](/img/structure/B11762801.png)

![6-Methoxy-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B11762814.png)
![(R)-3-Amino-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one hydrochloride](/img/structure/B11762818.png)



![2,5-Dioxopyrrolidin-1-yl 3-{bicyclo[6.1.0]non-4-yn-9-yl}propanoate](/img/structure/B11762863.png)



![(2-Methylbenzo[D]thiazol-6-YL)methanamine](/img/structure/B11762886.png)
![(Z)-N'-hydroxy-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzene-1-carboximidamide](/img/structure/B11762895.png)
![Octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride](/img/structure/B11762898.png)
